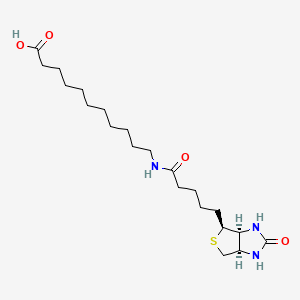

SLC-(+)-生物素

描述

SLC-(+)-Biotin is a useful research compound. Its molecular formula is C21H37N3O4S and its molecular weight is 427.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality SLC-(+)-Biotin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SLC-(+)-Biotin including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

用于 SLC 转运蛋白的细胞实验开发

SLC-(+)-生物素在开发用于研究溶质载体 (SLC) 转运蛋白家族的细胞实验中起着至关重要的作用 . 这些实验对于理解 SLC 的生物学作用以及药物发现工作至关重要。该化合物可用于标记 SLC 蛋白,使研究人员能够监测其在细胞内的表达、定位和功能。

药物发现和药代动力学

在药物发现中,(+)-生物素-SLC 可用于研究潜在候选药物的药代动力学 . 通过将生物素连接到药物并使用 SLC 转运蛋白作为模型,科学家可以研究吸收、分布、代谢和排泄 (ADME) 特性,这对于药物开发至关重要。

遗传变异目录

SLC-(+)-生物素有助于编目 SLC 转运蛋白的遗传变异,这对个性化医疗至关重要 . 该过程涉及识别和研究遗传变异对转运蛋白功能的影响,这会影响药物反应和毒性。

分子克隆和基因操作

该化合物用于分子克隆和基因操作技术。 它充当标记物,以追踪克隆过程中遗传物质成功整合到载体中 . 这对于创建重组 DNA 分子和研究基因功能特别有用。

蛋白质-蛋白质相互作用研究

研究人员利用 SLC-(+)-生物素来研究涉及 SLC 转运蛋白的蛋白质-蛋白质相互作用 . 生物素化蛋白可以很容易地分离和分析,从而可以识别相互作用的伙伴并阐明复杂的细胞途径。

结构生物学和蛋白质组学

在结构生物学中,(+)-生物素-SLC 用于纯化用于晶体学和其他结构测定方法的蛋白质 . 它能够分离 SLC 转运蛋白,然后可以研究这些蛋白以了解其在分子水平上的结构和功能。

作用机制

Target of Action

The primary targets of SLC-(+)-Biotin are the solute carrier (SLC) transporters . These are a family of more than 300 membrane-bound proteins that facilitate the transport of a wide array of substrates across biological membranes . They play important roles in physiological processes ranging from the cellular uptake of nutrients to the absorption of drugs and other xenobiotics .

Mode of Action

SLC-(+)-Biotin interacts with its targets, the SLC transporters, to mediate the translocation of substrates across biological membranes . These transporters are primarily involved in the uptake of small molecules into cells . The interaction between SLC-(+)-Biotin and the SLC transporters can result in changes in the transport of these substrates, affecting their cellular concentrations and thereby influencing various cellular processes .

Biochemical Pathways

The action of SLC-(+)-Biotin on the SLC transporters can affect various biochemical pathways. For instance, SLC transporters are known to play significant roles in the handling of therapeutic agents including anticancer drugs . Therefore, the interaction of SLC-(+)-Biotin with these transporters could potentially influence the efficacy of these therapeutic agents by altering their cellular uptake .

Pharmacokinetics

The pharmacokinetics of SLC-(+)-Biotin, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be influenced by its interaction with the SLC transporters . These transporters play a crucial role in the ADME of drugs, mediating their cellular uptake and contributing to their distribution and elimination . Therefore, the interaction of SLC-(+)-Biotin with the SLC transporters could impact its bioavailability and overall pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the action of SLC-(+)-Biotin are likely to be diverse, given the wide range of substrates transported by the SLC transporters . By interacting with these transporters, SLC-(+)-Biotin could potentially influence various cellular processes, from nutrient uptake to drug absorption . The specific molecular and cellular effects would depend on the particular slc transporters targeted by slc-(+)-biotin and the substrates they transport .

Action Environment

The action, efficacy, and stability of SLC-(+)-Biotin could be influenced by various environmental factors. For instance, the expression and activity of the SLC transporters can be affected by factors such as pH, temperature, and the presence of other substances . Therefore, these factors could potentially influence the interaction of SLC-(+)-Biotin with the SLC transporters and thereby affect its action .

属性

IUPAC Name |

11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXXNEUKRWLXPD-ZWOKBUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

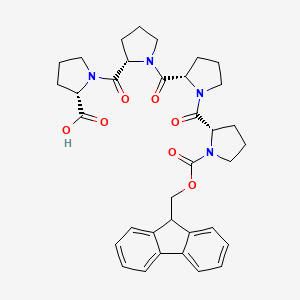

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

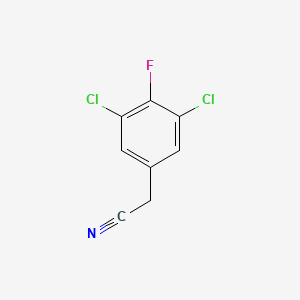

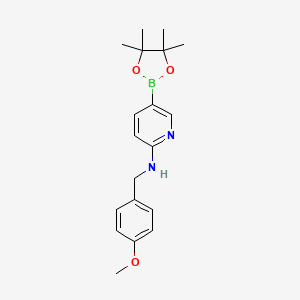

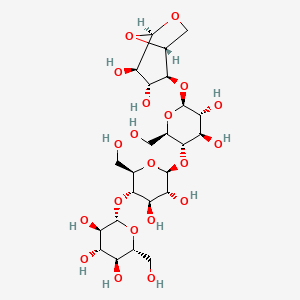

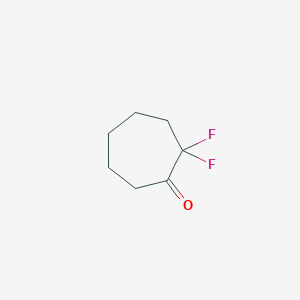

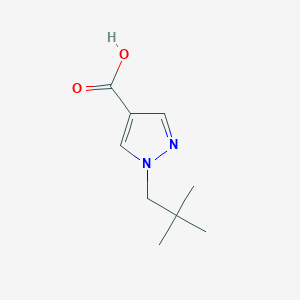

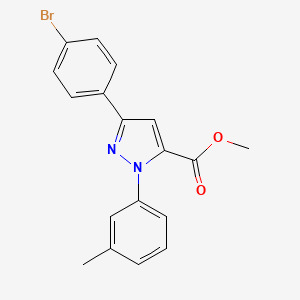

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)